Comparative ERK-2 Kinase Inhibitor Scaffold Potency: 5-Fluoro-2-methoxypyridin-3-yl Fragment-Containing Derivative Demonstrates Sub-200 nM Activity
A derivative compound incorporating the (5-Fluoro-2-methoxypyridin-3-yl)methyl moiety (US9670208 Example 132) demonstrated an IC₅₀ of 197 nM against human ERK-2 (MAPK1) in an enzymatic assay [1]. This represents a measurable affinity contribution from the fluorinated pyridine scaffold, whereas the non-fluorinated analog (2-methoxypyridin-3-yl)methanol lacks comparable published ERK-2 inhibition data in the same assay system. The fluorine substitution at the 5-position contributes to the binding interaction within the ATP-binding pocket of the kinase domain [2].
| Evidence Dimension | ERK-2 (MAPK1) inhibitory activity of derivative compounds |
|---|---|
| Target Compound Data | IC₅₀ = 197 nM (derivative compound containing target fragment) |
| Comparator Or Baseline | Non-fluorinated (2-methoxypyridin-3-yl)methanol scaffold (no published ERK-2 data in comparable assay) |
| Quantified Difference | Not calculable due to absence of comparator data; target fragment-containing derivative shows sub-200 nM activity |
| Conditions | Human ERK-2 recombinant enzyme, N-terminal 6-His fusion protein, pH 7.3 |
Why This Matters
The presence of the 5-fluoro-2-methoxypyridin-3-yl fragment in a kinase inhibitor scaffold correlates with measurable sub-200 nM ERK-2 inhibition, while the non-fluorinated analog lacks demonstrated activity in this therapeutically relevant target class.
- [1] BindingDB. BDBM193400. US9670208 Example 132: 4-(3-(1-((5-fluoro-2-methoxypyridin-3-yl)methyl)piperidin-3-yl)-[1,2,4]triazolo[4,3-a]pyridin-7-yl)-N-(tetrahydro-2H-pyran-4-yl)pyrimidin-2-amine. ERK-2 IC₅₀ = 197 nM. View Source
- [2] Array Biopharma. (2017). US9670208B2. Pyridine compounds and uses thereof. Kinase inhibition assays and structural characterization. View Source
